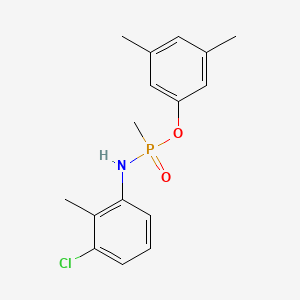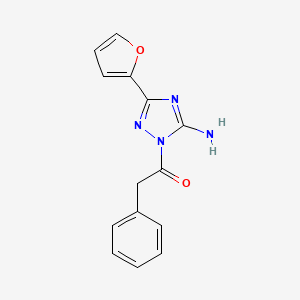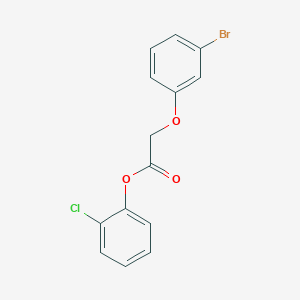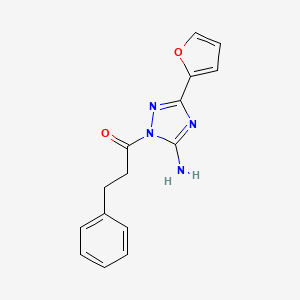
3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-phenylethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds that involve heterocyclic structures like pyrazoles and triazoles. These structures are significant in various fields of chemistry and biology due to their diverse chemical and biological properties. Research efforts have been directed towards synthesizing and analyzing compounds with these heterocyclic structures to explore their potential applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves cycloaddition reactions, which are a staple in constructing heterocyclic compounds. For instance, the regiospecific 1,3-dipolar cycloaddition reaction is used to produce triazole derivatives from precursors like diazopropane and iminoethers or propenenitriles, yielding products in good yields (Toumi & Harizi, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, which helps in understanding the spatial arrangement of atoms within the molecule. For example, certain triazole derivatives exhibit non-planar molecular structures with significant dihedral angles between heteroaryl rings, indicating the delocalization of π-electron density within the triazole ring (Boechat et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole compounds is influenced by their functional groups and the electronic nature of the heterocyclic ring. For example, iodine(III)-mediated oxidative cyclization has been employed to synthesize fused heterocyclic triazoles, showcasing the compound's versatility in undergoing chemical transformations (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. For instance, crystallization from specific solvents can produce samples suitable for structure determination by single crystal diffraction, revealing insights into the compound's solid-state characteristics (Kariuki et al., 2021).
Propiedades
IUPAC Name |
3-cyclopropyl-5-(1,3-dimethylpyrazol-4-yl)-1-(2-phenylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-16(12-22(2)20-13)18-19-17(15-8-9-15)21-23(18)11-10-14-6-4-3-5-7-14/h3-7,12,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUCRZRGXTGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NN2CCC3=CC=CC=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-phenylethyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)
![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5615948.png)
![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)




![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)

![2-chloro-N-{[(2-cyanophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5616024.png)